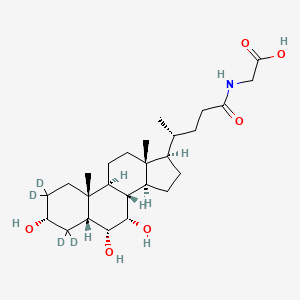

Glycohyocholic acid-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H43NO6 |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1/i8D2,12D2 |

InChI Key |

ZQYUKJFJPJDMMR-FWCDZUIRSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Glycohyocholic Acid-d4 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, the precise and accurate quantification of endogenous metabolites is paramount. Bile acids, once considered mere digestive aids, are now recognized as crucial signaling molecules that modulate a wide array of metabolic processes, influencing glucose homeostasis, lipid metabolism, and inflammatory responses. Glycohyocholic acid (GHCA), a glycine-conjugated primary bile acid, has garnered increasing interest for its potential role in various metabolic and liver-related diseases. To accurately elucidate its function and concentration in biological systems, researchers rely on stable isotope-labeled internal standards. This technical guide provides an in-depth overview of the application of Glycohyocholic acid-d4 (GHCA-d4) in metabolic research, focusing on its use as an internal standard in mass spectrometry-based quantification, accompanied by detailed experimental protocols and workflow visualizations.

Glycohyocholic acid-d4 is a deuterated form of GHCA, meaning specific hydrogen atoms in its molecular structure have been replaced with deuterium, a stable isotope of hydrogen. This subtle mass shift allows it to be distinguished from the endogenous, unlabeled GHCA by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This characteristic makes GHCA-d4 an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a powerful technique for the targeted quantification of metabolites in complex biological matrices.[1][2] The use of a stable isotope-labeled internal standard like GHCA-d4 is critical for correcting for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer, thereby ensuring high accuracy and precision in the quantification of GHCA.

Core Application: Internal Standard for Accurate Quantification

The primary and most critical application of Glycohyocholic acid-d4 in metabolic research is its use as an internal standard for the precise quantification of endogenous Glycohyocholic acid.[3] This is particularly crucial in studies investigating the role of bile acids in various pathophysiological conditions, including:

-

Liver Diseases: Alterations in bile acid profiles are well-established biomarkers for various liver diseases, such as cholestasis, hepatitis, and cirrhosis.[3]

-

Metabolic Syndrome: Bile acids are key regulators of glucose and lipid metabolism, and dysregulation of their signaling is implicated in the pathogenesis of type 2 diabetes and obesity.

-

Gastrointestinal Disorders: The interplay between gut microbiota and bile acid metabolism is a burgeoning area of research, with implications for inflammatory bowel disease and other digestive disorders.

-

Drug Development: Monitoring the impact of new drug candidates on bile acid metabolism is essential for assessing potential hepatotoxicity and metabolic side effects.

By enabling the accurate measurement of GHCA, GHCA-d4 facilitates a deeper understanding of these complex biological processes.

Data Presentation: Performance Characteristics of GHCA-d4 in LC-MS/MS Analysis

The validation of an analytical method is crucial to ensure the reliability of the generated data. While specific performance data for every published method using Glycohyocholic acid-d4 is not always presented in a uniform manner, the following tables represent the typical quantitative performance characteristics that researchers should aim to achieve during method validation. These tables are structured to provide a clear and concise summary of the method's accuracy, precision, linearity, and sensitivity.

Table 1: Calibration Curve and Linearity for Glycohyocholic Acid Quantification

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear |

| Weighting Factor | 1/x² |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision of the Method

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Glycohyocholic Acid | 1.0 (LLOQ) | 0.98 ± 0.12 | 98.0 | 12.2 |

| 5.0 (Low QC) | 4.85 ± 0.41 | 97.0 | 8.5 | |

| 50.0 (Mid QC) | 51.5 ± 3.61 | 103.0 | 7.0 | |

| 400.0 (High QC) | 392.0 ± 23.52 | 98.0 | 6.0 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; RSD: Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Glycohyocholic Acid | 85 - 110 | 90 - 115 |

Extraction recovery is determined by comparing the analyte signal in a pre-spiked extracted sample to a post-spiked extracted sample. Matrix effect is assessed by comparing the analyte signal in a post-spiked extracted sample to a neat standard solution.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Glycohyocholic acid in human plasma using Glycohyocholic acid-d4 as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting bile acids from plasma or serum samples.

Materials:

-

Human plasma samples

-

Glycohyocholic acid-d4 (GHCA-d4) internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol, ice-cold

-

Acetonitrile (B52724), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of reaching >13,000 x g

-

Nitrogen evaporator or vacuum concentrator

-

Reconstitution solution (e.g., 50:50 methanol:water)

-

LC-MS vials with inserts

Procedure:

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the Glycohyocholic acid-d4 internal standard solution to each plasma sample. Vortex briefly to mix.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each tube.

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

-

Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer to Vial: Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

LC-MS/MS Analysis

The following are typical instrument parameters for the analysis of bile acids. These may need to be optimized for specific instrumentation.

Table 4: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-95% B; 12-14 min: 95% B; 14-14.1 min: 95-30% B; 14.1-16 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 5: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Glycohyocholic Acid: Precursor ion (Q1) m/z 464.3 → Product ion (Q3) m/z 74.1 |

| Glycohyocholic Acid-d4: Precursor ion (Q1) m/z 468.3 → Product ion (Q3) m/z 74.1 | |

| Collision Energy | Optimized for the specific instrument (typically 20-40 eV) |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3.5 kV |

MRM: Multiple Reaction Monitoring

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical experimental workflow for the quantification of Glycohyocholic acid in a biological sample using Glycohyocholic acid-d4 as an internal standard.

References

The Pivotal Role of Glycohyocholic Acid-d4 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the burgeoning field of metabolomics and drug development, the accuracy and reliability of mass spectrometry data are paramount. This technical guide delves into the critical role of Glycohyocholic acid-d4 as an internal standard in mass spectrometry-based quantification of bile acids. Its structural similarity and mass difference from its endogenous counterpart, Glycohyocholic acid, make it an ideal tool to navigate the complexities of biological matrices and ensure data integrity.

The Foundation: Why Internal Standards are Essential in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and specificity. However, the journey of a sample from its biological origin to the detector is fraught with potential for variability. Factors such as analyte loss during sample preparation, fluctuations in injection volume, instrument drift, and ion suppression or enhancement due to the sample matrix can significantly impact the accuracy and precision of quantitative results.[1]

Internal standards are compounds of a known concentration added to samples, calibrators, and quality controls at the earliest stage of the analytical workflow. The fundamental principle is that the internal standard, being chemically and physically similar to the analyte of interest, will experience the same variations throughout the analytical process. Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and reproducible quantification.

Stable isotope-labeled (SIL) internal standards, such as Glycohyocholic acid-d4, are considered the gold standard in quantitative mass spectrometry.[1] The incorporation of stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass. This near-perfect co-elution in chromatography and similar ionization behavior in the mass spectrometer allows for the most effective correction of matrix effects and other sources of error.

Glycohyocholic Acid-d4: A Closer Look

Glycohyocholic acid is a glycine-conjugated secondary bile acid. Its deuterated form, Glycohyocholic acid-d4, serves as an exemplary internal standard for the quantification of a panel of bile acids in various biological matrices, including plasma, serum, and feces.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₃₉D₄NO₅ |

| Molecular Weight | 471.7 g/mol |

| Isotopic Purity | Typically ≥98% |

| Appearance | White to off-white solid |

Quantitative Performance Data

The use of a suitable internal standard is critical for achieving reliable quantitative data. The following tables summarize typical validation parameters for the quantification of Glycohyocholic acid (GHCA) using a deuterated internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific data for Glycohyocholic acid-d4 is not always detailed in isolation, the performance data for GHCA with a closely related deuterated internal standard, such as d4-Chenodeoxycholic acid (d4-CDCA), provides a strong indication of the expected performance.

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Glycohyocholic Acid | d4-CDCA | 0.5 - 500 | >0.99 | 0.5 |

Data is representative and may vary based on the specific instrumentation and experimental conditions.

Table 2: Precision and Accuracy

| Analyte | Internal Standard | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Glycohyocholic Acid | d4-CDCA | Low | 1.5 | <15 | <15 | 85-115 |

| Mid | 75 | <15 | <15 | 85-115 | ||

| High | 400 | <15 | <15 | 85-115 |

Data is representative and may vary based on the specific instrumentation and experimental conditions.

Table 3: Recovery

| Analyte | Internal Standard | Matrix | Extraction Recovery (%) |

| Glycohyocholic Acid | d4-CDCA | Plasma | 85 - 110 |

Data is representative and may vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

A robust and reproducible experimental protocol is the cornerstone of accurate bile acid quantification. The following section outlines a detailed methodology for the analysis of Glycohyocholic acid using Glycohyocholic acid-d4 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from biological fluids like plasma or serum.

-

Aliquoting: Transfer 50 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the internal standard working solution (Glycohyocholic acid-d4 in a suitable solvent like methanol) to each sample, calibrator, and quality control.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to induce protein precipitation.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 4: Illustrative LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of bile acid isomers |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | See Table 5 |

| Collision Gas | Argon |

Table 5: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Glycohyocholic Acid (GHCA) | 466.3 | 74.0 | -50 |

| Glycohyocholic Acid-d4 (IS) | 470.3 | 74.0 | -50 |

Note: The precursor ion for Glycohyocholic acid-d4 is calculated based on the addition of four deuterium atoms to the parent molecule. The product ion, corresponding to the glycine (B1666218) fragment, remains the same. Collision energies should be optimized for the specific instrument used.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Experimental workflow for bile acid analysis.

References

In-Depth Technical Guide: Chemical Properties and Stability of Glycohyocholic Acid-d4

This technical guide provides a comprehensive overview of the chemical properties and stability of Glycohyocholic acid-d4. The information is intended for researchers, scientists, and drug development professionals who utilize this deuterated bile acid as an internal standard in quantitative analyses.

Chemical Properties

Glycohyocholic acid-d4 is the deuterated form of Glycohyocholic acid, a glycine-conjugated primary bile acid. The deuterium (B1214612) labeling makes it an ideal internal standard for quantification of its non-labeled counterpart by mass spectrometry.[1][2]

Table 1: Chemical and Physical Properties of Glycohyocholic Acid-d4

| Property | Value | Reference |

| Systematic Name | N-[(3α,5β,6α,7α)-3,6,7-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [3] |

| Synonyms | GHCA-d4, Glycine (B1666218) Hyocholate-d4, Glycohyocholate-d4 | [1][3] |

| Chemical Formula | C₂₆H₃₉D₄NO₆ | [1][3] |

| Molecular Weight | 469.7 g/mol | [3] |

| Physical State | Crystalline solid | [2] |

| Purity | ≥98% (Chemical Purity), ≥99% deuterated forms (d₁-d₄) | [1][2] |

| Solubility | DMF: ~30 mg/mLDMSO: ~20 mg/mLEthanol: ~20 mg/mL1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL | [1][2] |

Stability and Storage

Glycohyocholic acid-d4 is a stable compound when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid material at -20°C.[1][2] Under these conditions, the compound is stable for at least two to four years.[1][2] Safety data sheets indicate that there is no decomposition if used according to specifications, and no hazardous decomposition products are known.[3]

Aqueous solutions of Glycohyocholic acid-d4 are not recommended for storage for more than one day.[2] For use in biological matrices, it is advisable to prepare solutions fresh. The stability in biological samples like plasma and liver tissue extracts at 4°C has been shown to be reliable for at least one week for other bile acids.[4]

Experimental Protocols

While specific stability-indicating assay data for Glycohyocholic acid-d4 is not publicly available, a standard approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. This method is suitable for the analysis of bile acids in various biological matrices.[4][5]

Stability-Indicating LC-MS/MS Method for Glycohyocholic Acid-d4

Objective: To develop and validate a stability-indicating LC-MS/MS method for the quantification of Glycohyocholic acid-d4 and its potential degradation products.

Materials and Reagents:

-

Glycohyocholic acid-d4 reference standard

-

Glycohyocholic acid (non-deuterated) reference standard

-

LC-MS grade acetonitrile (B52724), methanol, water, and formic acid

-

Phosphate-buffered saline (PBS)

-

Human plasma (or other relevant biological matrix)

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient Elution: A suitable gradient to separate the parent compound from any degradation products.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glycohyocholic acid-d4: Precursor ion > product ion (to be determined by infusion)

-

Potential degradation products: To be identified following stress testing.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Procedure:

-

Standard Solution Preparation: Prepare stock solutions of Glycohyocholic acid-d4 and non-deuterated Glycohyocholic acid in methanol. Prepare working solutions by serial dilution.

-

Sample Preparation (from plasma):

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (if a different one is used for validation purposes).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Incubate a solution of Glycohyocholic acid-d4 in 0.1 M HCl at 60°C.

-

Basic Hydrolysis: Incubate a solution of Glycohyocholic acid-d4 in 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Incubate a solution of Glycohyocholic acid-d4 in 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C.

-

Photostability: Expose a solution of Glycohyocholic acid-d4 to UV light.

-

Samples should be taken at various time points and analyzed by the LC-MS/MS method to identify and quantify any degradation products.

-

Potential Degradation and Metabolic Pathways

The primary metabolic pathways for conjugated bile acids like Glycohyocholic acid involve enzymatic modifications by the gut microbiota.[6] These include:

-

Deconjugation: Cleavage of the glycine amide bond to yield hyocholic acid-d4 and glycine.

-

Dehydroxylation: Removal of hydroxyl groups from the steroid nucleus.

These transformations are key steps in the conversion of primary bile acids to secondary bile acids.[7]

Visualizations

Signaling and Biosynthetic Pathways

The biosynthesis of primary bile acids, including the precursor to Glycohyocholic acid, is a multi-step enzymatic process that occurs in the liver, starting from cholesterol.[2][8]

Caption: Primary bile acid biosynthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of Glycohyocholic acid-d4.

Caption: Experimental workflow for stability testing.

References

- 1. The degradation of taurocholic acid and glycocholic acid by Pseudomonas spp. N.C.I.B. 10590 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: map00120 [genome.jp]

- 3. diazyme.com [diazyme.com]

- 4. mdpi.com [mdpi.com]

- 5. Bile acid analysis [sciex.com]

- 6. A metabolic pathway for bile acid dehydroxylation by the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Decoding the Certificate of Analysis: A Technical Guide to Glycohyocholic Acid-d4

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides an in-depth explanation of the data presented in a typical CoA for Glycohyocholic acid-d4, a deuterated internal standard essential for the accurate quantification of its unlabeled counterpart in biological samples. Understanding the nuances of a CoA is paramount for ensuring the validity and reproducibility of experimental results.

Understanding Glycohyocholic Acid-d4

Glycohyocholic acid-d4 is the deuterated form of glycohyocholic acid, a glycine-conjugated primary bile acid. In metabolic studies, particularly those employing mass spectrometry, deuterated standards like Glycohyocholic acid-d4 are indispensable. They serve as internal standards, co-eluting with the endogenous analyte but distinguishable by their higher mass, which allows for precise quantification by correcting for variations in sample preparation and instrument response.[1][2][3]

Anatomy of a Certificate of Analysis

A Certificate of Analysis for Glycohyocholic acid-d4 provides a comprehensive summary of its quality control testing. Below is a tabulated representation of typical data found on a CoA, synthesized from information provided by various suppliers.[1][2][4][5]

Table 1: General Product Information

| Parameter | Typical Specification |

| Product Name | Glycohyocholic Acid-d4 |

| Synonyms | GHCA-d4, Glycine Hyocholate-d4, Cholylglycine-d4 |

| CAS Number | 1201918-15-1 |

| Molecular Formula | C₂₆H₃₉D₄NO₆ |

| Molecular Weight | 469.7 g/mol |

| Appearance | Off-White to White Crystalline Solid |

| Long-term Storage | Store at 2-8 °C in a well-closed container |

| Handling Condition | 25-30 °C in a well-closed container |

Table 2: Analytical Data

| Test | Method | Typical Specification |

| Purity | HPLC | ≥98% |

| Deuterated Forms | Mass Spectrometry | ≥99% (d₁-d₄) |

| Identity Confirmation | ¹H-NMR | Conforms to structure |

| Identity Confirmation | Mass Spectrometry | Conforms to structure |

| Solubility | Visual | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL |

Experimental Protocols Explained

The specifications listed in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies behind the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a compound by separating it from any potential impurities.

Methodology:

-

Sample Preparation: A known concentration of Glycohyocholic acid-d4 is dissolved in a suitable solvent, typically the mobile phase, such as a mixture of acetonitrile (B52724) and water with a formic acid modifier.

-

Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is used. The system includes a pump, an autosampler, a column oven, and a detector (commonly a UV detector or a mass spectrometer).

-

Chromatographic Conditions:

-

Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm particle size.[6]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).[6]

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 50 °C, to ensure reproducibility.[6]

-

Injection Volume: A small volume, typically 10 µL, of the prepared sample is injected.[6]

-

-

Detection: As the separated components elute from the column, they are detected. The area of the peak corresponding to Glycohyocholic acid-d4 is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Deuteration Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic distribution of a compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often as the eluent from an HPLC system (LC-MS).

-

Ionization: The molecules are ionized, for example, using negative electrospray ionization (H-ESI).[6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a triple quadrupole mass spectrometer.[6]

-

Detection: The detector records the abundance of each ion. For Glycohyocholic acid-d4, the mass spectrum will show a peak corresponding to its molecular weight, confirming its identity. The distribution and intensity of the isotopic peaks (d₁-d₄) are analyzed to confirm the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: A small amount of the Glycohyocholic acid-d4 is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei is detected.

-

Spectral Analysis: The resulting ¹H-NMR spectrum shows a series of peaks. The chemical shift, integration, and splitting pattern of these peaks provide a unique fingerprint of the molecule's structure. This spectrum is compared to a reference spectrum or theoretical predictions to confirm that the synthesized compound has the correct chemical structure.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict the workflow for analyzing a CoA and the biological pathway in which glycohyocholic acid is involved.

Workflow for Certificate of Analysis Interpretation

Caption: Workflow for the review and approval of a Glycohyocholic acid-d4 lot based on its CoA.

Bile Acid Signaling Pathway

Bile acids, including glycohyocholic acid, are not only involved in fat digestion but also act as signaling molecules that regulate their own synthesis and metabolism through complex pathways.[7][8][9] A key pathway involves the farnesoid X receptor (FXR).[7]

Caption: Simplified bile acid synthesis and feedback regulation via the FXR-FGF19 axis.

Conclusion

The Certificate of Analysis for Glycohyocholic acid-d4 is more than a mere formality; it is a testament to the quality and suitability of the material for its intended scientific application. A thorough understanding of the data presented and the analytical methods used to generate it empowers researchers to proceed with confidence, ensuring the integrity of their experimental outcomes. This guide serves as a foundational resource for interpreting the CoA and appreciating the critical role of high-purity, well-characterized internal standards in modern analytical research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glycocholic Acid-d4 | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. esschemco.com [esschemco.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acid Metabolism and Signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

The Biological Significance of Glycohyocholic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biological Functions, Signaling Pathways, and Therapeutic Potential of a Key Bile Acid Metabolite.

Abstract

Glycohyocholic acid (GHCA), a primary conjugated bile acid, is emerging as a significant molecule in the intricate landscape of metabolic regulation and cellular signaling. Synthesized in the liver through the conjugation of hyocholic acid with glycine, GHCA plays a pivotal role in lipid digestion and absorption. Beyond this classical function, recent research has illuminated its involvement in complex signaling cascades, primarily through the activation of the G-protein coupled receptor TGR5 and the nuclear receptor FXR. Alterations in GHCA levels have been correlated with various pathophysiological conditions, particularly liver diseases, positioning it as a promising biomarker. This technical guide provides a comprehensive overview of the biological significance of GHCA, detailing its role in signaling pathways, summarizing quantitative data from clinical studies, and outlining experimental protocols for its analysis. Furthermore, it explores the burgeoning interest in GHCA within the context of drug development, both as a potential therapeutic agent and as a biomarker for disease progression and treatment response.

Introduction

Glycohyocholic acid is a steroidal amphipathic molecule derived from cholesterol catabolism. As a conjugated primary bile acid, it is a key component of the bile acid pool, contributing to the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. The enterohepatic circulation ensures the efficient recycling of GHCA, allowing it to exert systemic effects. While its role in digestion is well-established, the scientific community is increasingly recognizing GHCA as a signaling molecule with far-reaching physiological implications. Its ability to interact with specific receptors allows it to modulate gene expression and cellular function, influencing lipid and glucose homeostasis, inflammatory responses, and cell proliferation. This guide delves into the multifaceted biological significance of the non-deuterated form of Glycohyocholic acid, providing a technical resource for researchers and professionals in the field of drug development.

Core Biological Functions and Significance

The primary role of Glycohyocholic acid is intrinsically linked to its amphipathic nature, which allows it to act as a biological detergent in the gastrointestinal tract. Beyond this, GHCA is an important signaling molecule that contributes to the complex communication network between the gut and the liver.

Role in Lipid Digestion and Absorption

As a component of bile, GHCA is secreted into the small intestine in response to food intake. Here, it facilitates the emulsification of dietary fats into smaller micelles. This process dramatically increases the surface area available for pancreatic lipase (B570770) to hydrolyze triglycerides into fatty acids and monoglycerides, which can then be absorbed by enterocytes.

Involvement in Metabolic Regulation

GHCA is implicated in the regulation of both lipid and glucose metabolism. Its effects are primarily mediated through the activation of TGR5 and FXR, which are discussed in detail in the following section. Through these pathways, GHCA can influence energy expenditure, insulin (B600854) sensitivity, and cholesterol homeostasis. Dysregulation of GHCA levels has been observed in metabolic disorders such as obesity and type 2 diabetes, highlighting its importance in maintaining metabolic health.

Association with Liver Pathophysiology

The liver is central to the synthesis and metabolism of GHCA. Consequently, alterations in hepatic function are often reflected in circulating levels of this bile acid. Elevated serum concentrations of GHCA have been documented in various liver diseases, including chronic active hepatitis, cirrhosis, and non-alcoholic fatty liver disease (NAFLD)[1][2]. In these conditions, impaired hepatic uptake and excretion of bile acids lead to their accumulation in the systemic circulation. This has led to the investigation of GHCA as a potential biomarker for diagnosing and monitoring the progression of liver disease. One study found that glycocholic acid (a closely related compound) can aggravate liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes[3].

Signaling Pathways

Glycohyocholic acid exerts many of its systemic effects through the activation of two key receptors: the G-protein coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).

TGR5 Signaling Pathway

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Upon binding of bile acids like GHCA, TGR5 undergoes a conformational change, leading to the activation of the Gs alpha subunit of its associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a variety of cellular responses. These can include the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which has beneficial effects on glucose homeostasis, and the modulation of inflammatory responses in macrophages.

TGR5 Signaling Cascade

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that functions as a ligand-activated transcription factor. It is highly expressed in the liver and intestine. Bile acids, including GHCA, can enter the cell and bind to FXR in the cytoplasm. Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences, known as FXR response elements (FXREs), in the promoter regions of target genes. This binding event modulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, as well as those regulating lipid and glucose homeostasis. A key target gene of FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism.

FXR Nuclear Receptor Signaling

Quantitative Data Summary

The concentration of Glycohyocholic acid in biological fluids is a critical parameter in clinical diagnostics and research. The following tables summarize quantitative data for GHCA (often reported as Glycocholic acid or GCA in literature) in serum from various studies.

Table 1: Serum Glycohyocholic Acid Concentrations in Healthy Individuals and Patients with Liver Diseases.

| Population | Sample Size (n) | Mean GHCA Concentration (ng/mL) | Standard Deviation (ng/mL) | Key Findings | Reference |

| Healthy Volunteers | Not Specified | < 200 | Not Specified | Baseline for comparison | [4] |

| Patients with Hepatocellular Carcinoma (HCC) | Not Specified | Significantly higher than healthy controls and other cancers | Not Specified | Potential biomarker for HCC | [4] |

| Patients with other Cancers | Not Specified | No significant difference from healthy controls | Not Specified | Specificity of GHCA for liver-related cancers | [4] |

| Chronic Active Hepatitis | 15 | Significantly elevated | Not Specified | 53.3% of patients had increased levels | |

| Mild Liver Diseases | 30 | Not significantly different from controls | Not Specified | 10% of patients had increased levels | |

| Cirrhotic Patients | Not Specified | Significantly elevated | Not Specified | 86.6% of patients had increased levels | [1] |

| Non-cirrhotic Patients | Not Specified | Elevated | Not Specified | 31.7% of patients had increased levels | [1] |

| Non-alcoholic Fatty Liver (NAFL) | Not Specified | Significantly elevated compared to controls | Not Specified | Strong diagnostic value (AUC 0.754) | [2] |

| Alcoholic Fatty Liver (AFL) | Not Specified | Significantly elevated compared to controls | Not Specified | Strong diagnostic value (AUC 0.892) | [2] |

Experimental Protocols

The accurate quantification of Glycohyocholic acid in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods for the analysis of bile acids in serum.

Principle

This method involves the extraction of GHCA and other bile acids from serum via protein precipitation, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry in the negative ion mode. An isotopically labeled internal standard is used for accurate quantification.

Materials and Reagents

-

Glycohyocholic acid analytical standard

-

Deuterated Glycohyocholic acid (internal standard)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Ammonium (B1175870) acetate

-

Human serum (for calibration standards and quality controls)

-

Centrifugal filter devices (optional for sample cleanup)

Sample Preparation

-

Thawing: Thaw serum samples on ice.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of serum sample, calibrator, or quality control.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated GHCA in methanol) to each tube.

-

Protein Precipitation: Add 140 µL of cold methanol to each tube.

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate GHCA from other bile acids and endogenous interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for GHCA and its internal standard.

Data Analysis

-

Integrate the peak areas for GHCA and the internal standard.

-

Calculate the peak area ratio of GHCA to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of GHCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow for GHCA

Role in Drug Development

The expanding understanding of Glycohyocholic acid's biological functions has opened up new avenues for its application in drug development.

GHCA as a Therapeutic Target

Given its role in metabolic regulation and liver pathophysiology, the signaling pathways modulated by GHCA are attractive targets for therapeutic intervention. The development of selective agonists or antagonists for TGR5 and FXR could offer novel treatments for metabolic syndrome, NAFLD, and cholestatic liver diseases.

GHCA as a Biomarker

The correlation between serum GHCA levels and the severity of liver disease positions it as a valuable biomarker for diagnosis, prognosis, and monitoring of treatment efficacy in clinical trials. Its specificity for liver dysfunction makes it a potentially more sensitive indicator than traditional liver function tests in certain contexts.

GHCA in Drug Formulation and Delivery

Bile acids, including GHCA, possess surfactant properties that can be exploited in drug formulation. They can be used as excipients to enhance the solubility and oral bioavailability of poorly water-soluble drugs by forming mixed micelles[5]. This is particularly relevant for the development of oral formulations of lipophilic compounds.

Preclinical Research and Therapeutic Potential

Recent research has suggested that glycocholic acid may have anti-tumor properties, with one study demonstrating its ability to inhibit the growth of mouse breast cancer cells[5]. While this research is still in its early stages, it points towards the potential for GHCA and its derivatives to be developed as therapeutic agents in oncology. Furthermore, the ability of bile acids to modulate the gut microbiota is another area of active investigation with therapeutic implications.

Conclusion

Glycohyocholic acid, once primarily known for its role in digestion, is now recognized as a key signaling molecule with diverse biological functions. Its involvement in the TGR5 and FXR signaling pathways underscores its importance in metabolic homeostasis and liver health. The quantitative changes in GHCA levels in various disease states have established its potential as a clinical biomarker. As our understanding of the intricate roles of GHCA continues to grow, so too will its importance in the fields of biomedical research and drug development. This technical guide provides a solid foundation for professionals seeking to explore the multifaceted significance of this crucial bile acid.

References

- 1. Clinical value of the determination of fasting glycocholic acid serum levels in patients with liver diseases. A comparison with standard liver tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

The Application of Glycohyocholic Acid-d4 in Liver Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Glycohyocholic acid-d4 in the study of liver diseases. Primarily utilized as a stable isotope-labeled internal standard, Glycohyocholic acid-d4 is instrumental for the accurate quantification of its endogenous counterpart, Glycohyocholic acid (GHCA), in various biological matrices. This guide will detail the experimental protocols for its use, present quantitative data on GHCA levels in liver pathologies, and illustrate the key signaling pathways involved.

The Role of Glycohyocholic Acid-d4 in Liver Disease Biomarker Analysis

Glycohyocholic acid-d4 is a deuterated form of Glycohyocholic acid, a conjugated bile acid. In the realm of liver disease research, the precise measurement of bile acid profiles is crucial for understanding disease pathogenesis, identifying diagnostic and prognostic biomarkers, and evaluating therapeutic interventions. Due to its chemical similarity to endogenous GHCA, Glycohyocholic acid-d4 serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its use allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and reproducibility of GHCA quantification.

Quantitative Data Summary: Glycocholic Acid in Liver Diseases

The following table summarizes the reported concentrations of Glycocholic acid (GCA), the quantification of which is a primary application of its deuterated standard, across various liver diseases compared to healthy controls.

| Liver Disease Category | Glycocholic Acid (GCA) Concentration (µM) | Key Findings | Reference |

| Viral Hepatitis (HBV + HCV) | 0.4 - 1.2 (Least Square Geometric Mean with 95% CI) | Significantly elevated compared to healthy controls. | |

| Alcoholic Liver Disease (ALD) | 0.5 - 2.2 (Least Square Geometric Mean with 95% CI) | Levels are significantly increased in ALD patients. | |

| Biliary Tract Disease | 1.5 - 5.2 (Least Square Geometric Mean with 95% CI) | Markedly higher concentrations are observed in patients with biliary tract diseases. | |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 0.8 - 2.8 (Least Square Geometric Mean with 95% CI) | GCA levels are elevated in NAFLD. | |

| Liver Cirrhosis | Not specified, but 86.6% of cirrhotic patients had increased serum levels. | GCA is a strong indicator of cirrhosis. | |

| Non-cirrhotic Liver Diseases | Not specified, but 31.7% of non-cirrhotic patients had increased serum levels. | Elevated GCA can also be present in less severe liver conditions. | |

| Healthy Controls | 0.01 - 0.2 (Median with 2.5% and 97.5% point) | Baseline levels in healthy individuals are low. |

Experimental Protocols

Quantification of Glycocholic Acid in Serum/Plasma using LC-MS/MS with Glycohyocholic Acid-d4 Internal Standard

This protocol provides a representative method for the analysis of Glycocholic acid in serum or plasma.

3.1.1. Materials and Reagents

-

Glycocholic acid analytical standard

-

Glycohyocholic acid-d4 internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Serum/plasma samples

-

Microcentrifuge tubes

-

Autosampler vials

3.1.2. Preparation of Standard and Internal Standard Solutions

-

Glycocholic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Glycocholic acid in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Glycohyocholic Acid-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Glycohyocholic acid-d4 in methanol.

-

Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum/plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (Glycohyocholic acid-d4).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).

3.1.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/methanol mixture with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate Glycocholic acid from other bile acids.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Glycocholic acid and Glycohyocholic acid-d4.

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for GHCA Quantification

Caption: Experimental workflow for the quantification of Glycohyocholic acid.

General Bile Acid Signaling in Hepatocytes

Investigating Bile Acid Metabolism with Glycohyocholic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and analysis of Glycohyocholic acid (GHCA), a glycine-conjugated primary bile acid, in the context of bile acid metabolism. A central focus of this guide is the application of its deuterated stable isotope, Glycohyocholic acid-d4 (GHCA-d4), as an internal standard for accurate quantification in complex biological matrices. This document details the significance of GHCA in metabolic signaling, provides comprehensive experimental protocols for its analysis, and presents relevant quantitative data and pathway visualizations to support research and drug development efforts in this field.

Introduction to Glycohyocholic Acid and its Role in Metabolism

Glycohyocholic acid is a conjugated primary bile acid formed in the liver from the conjugation of hyocholic acid with the amino acid glycine. While present in trace amounts in healthy humans, its precursor, hyocholic acid, is a major component of the bile acid pool in certain animal species, such as pigs, which are known for their resistance to type 2 diabetes. Emerging research indicates that hyocholic acid and its derivatives, including GHCA, play a significant role in glucose homeostasis through distinct signaling mechanisms involving the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).

The accumulation of bile acids, including glycocholic acid (a structurally similar compound), has been observed in various liver diseases, such as cirrhosis, and is associated with liver injury, inflammation, and the progression of these conditions. Therefore, the accurate quantification of GHCA in biological samples is crucial for understanding its physiological and pathophysiological roles.

Quantitative Analysis of Glycohyocholic Acid using LC-MS/MS with Glycohyocholic Acid-d4 Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological fluids. The use of a stable isotope-labeled internal standard, such as Glycohyocholic acid-d4, is essential to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.

Experimental Protocol: Quantification of Glycohyocholic Acid in Human Serum

This protocol outlines a typical workflow for the quantification of GHCA in human serum using GHCA-d4 as an internal standard.

2.1.1. Materials and Reagents

-

Glycohyocholic acid (GHCA) analytical standard

-

Glycohyocholic acid-d4 (GHCA-d4) internal standard

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human serum samples (store at -80°C)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

2.1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from serum and plasma.

-

Thaw frozen serum samples on ice.

-

In a microcentrifuge tube, add 100 µL of serum.

-

Spike the serum with a known concentration of GHCA-d4 internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for specific instrumentation.

| Parameter | Condition |

| HPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes. |

| Mass Spectrometer | Sciex API 5500 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | GHCA: To be determined empiricallyGHCA-d4: To be determined empirically |

| Ion Source Temp. | 500°C |

| Curtain Gas | 30 psi |

| IonSpray Voltage | -4500 V |

2.1.4. Calibration and Quantification

Prepare a series of calibration standards by spiking known concentrations of GHCA into a surrogate matrix (e.g., charcoal-stripped serum) and adding a constant concentration of GHCA-d4. The calibration curve is constructed by plotting the peak area ratio of GHCA to GHCA-d4 against the concentration of GHCA.

Quantitative Data on Bile Acid Levels in Liver Disease

| Bile Acid | Healthy Controls (µmol/L) | Liver Cirrhosis (µmol/L) | Fold Change (Approx.) | Reference |

| Total Bile Acids | 1.8 - 6.7 | 45.9 - 110.2 | 16 - 25 | [1] |

| Glycocholic Acid (GCA) | 0.1 - 0.5 | 3.5 - 15.1 | 10 - 30 | |

| Glycochenodeoxycholic Acid (GCDCA) | 0.1 - 0.6 | 5.2 - 20.8 | 10 - 35 | |

| Taurocholic Acid (TCA) | 0.1 - 0.4 | 2.1 - 10.5 | 8 - 26 | |

| Taurochenodeoxycholic Acid (TCDCA) | 0.1 - 0.3 | 1.5 - 8.2 | 8 - 27 |

Note: The values presented are aggregated from multiple sources and represent a general trend. For precise data, refer to the cited literature.

Signaling Pathways and Experimental Workflows

4.1. Glycohyocholic Acid Synthesis and Signaling

Glycohyocholic acid is synthesized in hepatocytes through the conjugation of hyocholic acid with glycine. Hyocholic acid itself is a primary bile acid in some species and can be formed from the metabolism of other bile acids. Hyocholic acid and its derivatives have been shown to exert their metabolic effects by modulating the activity of FXR and TGR5. Specifically, hyocholic acid species can act as TGR5 agonists and FXR inhibitors. This dual activity is unique among bile acids and contributes to improved glucose homeostasis, partly through the stimulation of glucagon-like peptide-1 (GLP-1) secretion.

References

An In-depth Technical Guide to Glycohyocholic Acid-d4: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Glycohyocholic acid-d4, a crucial tool for researchers in the field of metabolomics and drug development. It details commercially available sources, purchasing options, and an in-depth experimental protocol for its application as an internal standard in quantitative analysis. Furthermore, this guide illustrates the key biochemical pathways associated with its parent compound, glycohyocholic acid.

Glycohyocholic Acid-d4: Supplier and Product Information

Glycohyocholic acid-d4 is a deuterated form of glycohyocholic acid, primarily utilized as an internal standard for its quantification in biological samples by mass spectrometry.[1] Its chemical stability and similarity to the endogenous analyte ensure accurate and precise measurements. Several reputable suppliers offer Glycohyocholic acid-d4 for research purposes. The following table summarizes the available quantitative data from various suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Formulation | Molecular Formula | Formula Weight ( g/mol ) |

| Cayman Chemical | 27034 | ≥99% deuterated forms (d1-d4) | A crystalline solid | C₂₆H₃₉D₄NO₆ | 469.7 |

| Santa Cruz Biotechnology | sc-212258 | Not specified | Not specified | C₂₆H₃₉D₄NO₆ | 469.7 |

| Toronto Research Chemicals | G624502 | Not specified | Not specified | C₂₆H₃₉D₄NO₆ | 469.7 |

| LGC Standards | TRC-G624502-1MG | Not specified | Not specified | C₂₆H₃₉D₄NO₆ | 469.7 |

Note: Researchers should always request a certificate of analysis from the supplier for batch-specific information.

Experimental Protocol: Quantification of Glycohyocholic Acid in Plasma/Serum using LC-MS/MS

The following protocol outlines a typical workflow for the quantification of glycohyocholic acid in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glycohyocholic acid-d4 as an internal standard.

2.1. Materials and Reagents

-

Glycohyocholic acid (analytical standard)

-

Glycohyocholic acid-d4 (internal standard)

-

Human plasma or serum (control and study samples)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

96-well plates

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system with electrospray ionization (ESI) source

2.2. Sample Preparation

-

Preparation of Standards:

-

Prepare stock solutions of glycohyocholic acid and Glycohyocholic acid-d4 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of glycohyocholic acid by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working solution of the internal standard (Glycohyocholic acid-d4) at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Plasma/Serum Extraction:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of each plasma/serum sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

2.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Monitor the precursor to product ion transition for glycohyocholic acid (e.g., m/z 464.3 -> 74.1).

-

Monitor the precursor to product ion transition for Glycohyocholic acid-d4 (e.g., m/z 468.3 -> 74.1).

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

2.4. Data Analysis

-

Integrate the peak areas for both the analyte (glycohyocholic acid) and the internal standard (Glycohyocholic acid-d4).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of glycohyocholic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

3.1. Bile Acid Biosynthesis and Conjugation

Glycohyocholic acid is a conjugated primary bile acid. Its synthesis begins with cholesterol in the liver. The following diagram illustrates the classical pathway of primary bile acid synthesis and the subsequent conjugation step.

Caption: Classical pathway of primary bile acid synthesis and conjugation.

3.2. Experimental Workflow for Quantification

The following diagram outlines the logical workflow for the quantification of glycohyocholic acid in a biological sample using its deuterated internal standard.

References

An In-depth Technical Guide to the Safety and Handling of Glycohyocholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Glycohyocholic acid-d4, a deuterated form of the glycine-conjugated primary bile acid, hyocholic acid. The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

Glycohyocholic acid-d4 is the N-glycine conjugate of hyocholic acid with deuterium (B1214612) atoms incorporated for use as an internal standard in mass spectrometry-based analyses.

| Property | Value |

| Synonyms | GHCA-d4, Glycine Hyocholate-d4, Glycohyocholate-d4 |

| Molecular Formula | C₂₆H₃₉D₄NO₆ |

| Formula Weight | 469.7 |

| Appearance | Crystalline solid |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |

| Storage | Store at -20°C |

| Stability | ≥ 4 years at -20°C |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), Glycohyocholic acid-d4 is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

Toxicological Data Summary:

| Metric | Result | Reference |

| Acute Toxicity | No irritant effect on skin or eyes. No sensitizing effects known. | [1] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA as a carcinogen. | [1] |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | [1] |

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Supply fresh air; consult a doctor in case of complaints. |

| Skin Contact | Generally the product does not irritate the skin. Wash with soap and water. |

| Eye Contact | Rinse opened eye for several minutes under running water. |

| Ingestion | If symptoms persist, consult a doctor. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Glycohyocholic acid-d4.

Personal Protective Equipment (PPE):

| Equipment | Recommendation |

| Eye Protection | Safety glasses or goggles. |

| Hand Protection | Impermeable gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not required under normal use. Use a dust mask if handling large quantities of powder. |

Storage Conditions:

| Condition | Recommendation |

| Temperature | -20°C for long-term storage. |

| Atmosphere | Store in a tightly sealed container. |

| Light | Protect from light. |

Experimental Protocols

Glycohyocholic acid-d4 is primarily used as an internal standard for the quantification of glycohyocholic acid in biological samples by liquid chromatography-mass spectrometry (LC-MS).[2]

Protocol: Preparation of Stock and Working Solutions for Use as an Internal Standard

Materials:

-

Glycohyocholic acid-d4 solid

-

High-purity solvent (e.g., methanol (B129727) or DMSO)

-

Calibrated pipettes

-

Amber, tightly sealed vials

Procedure:

-

Equilibration: Before opening, allow the vial of solid Glycohyocholic acid-d4 to equilibrate to room temperature to prevent condensation.

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Briefly centrifuge the vial to ensure all powder is at the bottom.

-

Add the appropriate volume of solvent to the vial to achieve the desired concentration.

-

Vortex or sonicate gently until the solid is completely dissolved.

-

-

Stock Solution Storage: Store the stock solution in a labeled, amber, tightly sealed vial at -20°C.

-

Working Solution Preparation:

-

On the day of the experiment, allow the stock solution to warm to room temperature.

-

Dilute the stock solution with the appropriate solvent or matrix to the final working concentration.

-

It is recommended to prepare working solutions fresh for each experiment.

-

Experimental Workflow for Sample Analysis:

Caption: Workflow for the quantification of glycohyocholic acid using Glycohyocholic acid-d4 as an internal standard.

Biological Activity and Signaling Pathways

The parent compound, hyocholic acid, and its conjugated forms are known to act as signaling molecules, particularly in the regulation of glucose metabolism.[3][4] Hyocholic acid species have been shown to improve glucose homeostasis by simultaneously activating the G-protein-coupled bile acid receptor (TGR5) and inhibiting the farnesoid X receptor (FXR).[4][5] This dual action leads to an increase in the production and secretion of glucagon-like peptide-1 (GLP-1).[4][5]

Signaling Pathway of Hyocholic Acid Species:

Caption: Signaling pathway of hyocholic acid species in regulating glucose homeostasis via TGR5 and FXR.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[1] Collect spillage as it is toxic to aquatic life.[1]

Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough risk assessment before handling Glycohyocholic acid-d4. Always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Quantification of Glycohyocholic Acid using a Validated LC-MS/MS Method with Glycohyocholic Acid-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Glycohyocholic acid (GHCA) in biological matrices, such as serum and plasma, utilizing a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates Glycohyocholic acid-d4 (GHCA-d4) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate seamless implementation in a laboratory setting.

Introduction

Glycohyocholic acid is a glycine-conjugated primary bile acid that plays a significant role in lipid digestion and absorption. Alterations in its concentration have been associated with various liver diseases and metabolic disorders. Accurate and reliable quantification of GHCA is therefore crucial for both clinical diagnostics and biomedical research. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of bile acids in complex biological samples. The use of a deuterated internal standard, such as Glycohyocholic acid-d4, is essential to correct for matrix effects and variations in sample processing, thereby ensuring the integrity of the quantitative data.

Experimental Protocols

Materials and Reagents

-

Glycohyocholic acid (analytical standard)

-

Glycohyocholic acid-d4 (internal standard)[1]

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Ammonium (B1175870) acetate

-

Human serum/plasma (blank matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting bile acids from serum or plasma.[2][3]

-

Thaw Samples : Allow frozen serum/plasma samples to thaw completely on ice.

-

Spike Internal Standard : To a 100 µL aliquot of serum/plasma, add 10 µL of the Glycohyocholic acid-d4 working solution (e.g., at 1 µg/mL in methanol).

-

Precipitate Proteins : Add 400 µL of ice-cold acetonitrile to the sample.

-

Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge : Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

-

Collect Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate : Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Transfer : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of bile acids.[4]

-

Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B : Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic bile acids, followed by a re-equilibration step.

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray ionization (ESI) operated in negative ion mode.

-

Multiple Reaction Monitoring (MRM) : The following MRM transitions are proposed for the quantification of Glycohyocholic acid and its internal standard. The transition for the analyte is based on the neutral loss of the glycine (B1666218) moiety (75 Da), a characteristic fragmentation for glycine-conjugated bile acids.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for Glycohyocholic acid. The data presented is representative of typical performance for glycine-conjugated bile acids and should be confirmed during in-house method validation.[1]

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Glycohyocholic acid | 464.3 | 389.3 | 50 | -25 |

| Glycohyocholic acid-d4 | 468.3 | 393.3 | 50 | -25 |

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal and compensated by SIL-IS |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Glycohyocholic acid.

Caption: Logical relationship for quantification using an internal standard.

References

Application Note and Protocol for Bile Acid Analysis using Glycohyocholic acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction